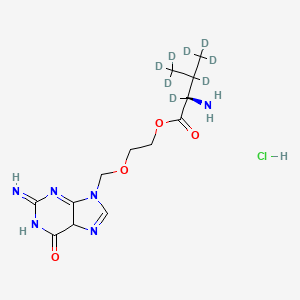

Valacyclovir-d8 Hydrochloride

Description

Overview of Valacyclovir (B1662844) as a Prodrug Paradigm for Research

A prodrug is an inactive or less active molecule that is converted into an active therapeutic agent within the body through metabolic processes. This strategy is often employed to overcome pharmaceutical challenges such as poor solubility or low oral bioavailability. sciensage.infocreative-proteomics.com

Valacyclovir is a classic example of a successful prodrug. It was designed to improve the oral bioavailability of its active form, the antiviral drug Acyclovir (B1169). scielo.brscielo.br Acyclovir itself is poorly absorbed from the gastrointestinal tract, with an oral bioavailability of only 10-20%. nih.gov To overcome this limitation, Acyclovir was esterified with the amino acid L-valine to create Valacyclovir. scielo.br This structural modification allows Valacyclovir to be actively transported across the intestinal wall by human peptide transporters. scielo.brnih.gov

Once absorbed, Valacyclovir undergoes rapid and near-complete conversion to Acyclovir and L-valine during its first pass through the intestine and liver. nih.govresearchgate.net This bioactivation is catalyzed by a specific enzyme called valacyclovirase (also known as biphenyl (B1667301) hydrolase-like protein), which hydrolyzes the ester bond. sciensage.infonih.gov The result is a significantly higher systemic exposure to Acyclovir.

Table 2: Bioavailability Comparison of Acyclovir and Valacyclovir

| Compound | Type | Mechanism of Action | Oral Bioavailability |

|---|---|---|---|

| Acyclovir | Active Drug | Guanosine analog, inhibits viral DNA polymerase. | 10-20% nih.gov |

| Valacyclovir | Prodrug | L-valine ester of acyclovir; converted to acyclovir in vivo. scielo.br | 54% (results in 3-5 times higher acyclovir bioavailability than oral acyclovir) scielo.brnih.gov |

Rationale for Deuterium (B1214612) Incorporation in Valacyclovir: The Role of Valacyclovir-d8 Hydrochloride in Advanced Research

Deuterium incorporation, or deuteration, involves replacing hydrogen atoms with their heavier isotope, deuterium. In therapeutic drug development, this can sometimes be used to alter a drug's metabolic rate due to the "kinetic isotope effect"—the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially slowing metabolism at that site. wikipedia.orgnih.gov

However, the primary and most widespread application of this compound is not as a therapeutic candidate but as a stable isotope-labeled internal standard for quantitative bioanalysis. researchgate.netakjournals.com In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to every sample to enable precise and accurate quantification of the target analyte. nih.gov

An ideal internal standard is chemically almost identical to the analyte but has a different mass so it can be distinguished by the mass spectrometer. nih.gov Valacyclovir-d8, with eight deuterium atoms replacing hydrogen atoms, perfectly fits this requirement. caymanchem.com It co-elutes with Valacyclovir during chromatography and experiences similar ionization and fragmentation, effectively correcting for any variability during sample preparation and analysis. researchgate.netakjournals.com Its increased mass allows it to be detected at a different mass-to-charge ratio (m/z) without interfering with the signal from the unlabeled Valacyclovir. akjournals.com

Numerous research studies have developed and validated sensitive LC-MS/MS methods for determining Valacyclovir concentrations in biological matrices like human plasma, and these methods almost universally rely on Valacyclovir-d8 as the internal standard to ensure the reliability of their findings, particularly in bioequivalence studies. akjournals.comakjournals.com

Table 3: Research Findings: Mass Spectrometry Parameters for Valacyclovir and Valacyclovir-d8

| Compound | Application | Precursor Ion (m/z) | Product Ion (m/z) | Analytical Technique |

|---|---|---|---|---|

| Valacyclovir | Analyte | 325.2 | 152.0 / 152.1 | LC-MS/MS akjournals.comnih.gov |

| Valacyclovir-d8 | Internal Standard | 333.3 | 152.0 | LC-MS/MS researchgate.netakjournals.com |

Future Research Directions

The field of deuterated compounds continues to evolve, presenting several avenues for future research. While Valacyclovir-d8 has cemented its role as an indispensable analytical tool, the broader principles of its use point toward new opportunities. Future research is likely to focus on the development of de novo deuterated drugs, where deuterium is incorporated early in the discovery process to optimize metabolic properties from the outset, rather than only applying a "deuterium switch" to existing drugs. pharmafocusasia.comresearchgate.net There is growing interest in using precision deuteration not just to slow metabolism and improve pharmacokinetics, but also to direct metabolic pathways away from the formation of toxic metabolites, thereby enhancing the safety profile of new chemical entities. nih.govresearchgate.net

Furthermore, the advancement of ultra-sensitive mass spectrometry and other analytical techniques will continue to expand the applications of stable isotope-labeled compounds. musechem.com These technologies could enable more complex studies, such as tracing multiple metabolic pathways simultaneously using compounds with different isotopic labels. This could lead to a more nuanced understanding of drug interactions and individual metabolic differences, paving the way for more personalized medicine. metsol.com The continued synthesis of novel deuterated standards, like Valacyclovir-d8, will remain fundamental to the success of these advanced research endeavors.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPUKVUXOHYUFY-XKJQTPRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Isotopic Incorporation

Strategies for Deuterium (B1214612) Introduction in Complex Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various methods, broadly categorized as conventional deuteration and hydrogen-deuterium exchange. researchgate.net Conventional methods often involve the use of deuterated reagents in a multi-step synthesis, starting from appropriately labeled precursors. researchgate.net This approach allows for precise control over the location of the deuterium atoms.

Hydrogen-deuterium exchange (HIE) reactions offer a more direct route to deuteration, where hydrogen atoms in a molecule are swapped for deuterium atoms. researchgate.netthieme-connect.com These reactions are often catalyzed by metals such as palladium or iridium. thieme-connect.comsnnu.edu.cn The choice of catalyst and reaction conditions can influence the regioselectivity of the exchange, allowing for targeted deuteration of specific C-H bonds. snnu.edu.cn For instance, iridium catalysts have been shown to be effective for the ortho-selective C-H deuteration of aromatic and heteroaromatic compounds. snnu.edu.cn Photochemical methods are also emerging as a strategy for deuterium labeling, offering mild reaction conditions. rsc.org

Deuterium gas (D2) and deuterated water (D2O) are common and relatively inexpensive sources of deuterium for these reactions. stackexchange.com Other deuterating agents include deuterated metal hydrides like sodium borodeuteride (NaBD4). nih.gov

Precursor Synthesis and Deuteration Pathways Leading to Valacyclovir-d8 Hydrochloride

The synthesis of this compound involves the strategic deuteration of its key constituent parts: the valine amino acid moiety and the acyclovir (B1169) nucleoside analogue.

The "d8" designation in Valacyclovir-d8 indicates that eight hydrogen atoms in the valine portion of the molecule have been replaced with deuterium. Specifically, these are the hydrogens on the isopropyl group and the alpha-carbon of the valine residue. synzeal.comsimsonpharma.com The synthesis of the deuterated valine precursor is a critical step. This can be achieved by starting with a deuterated precursor of valine, such as a deuterated α-keto acid. For example, α-ketoisovaleric acid can serve as a biosynthetic precursor for both leucine (B10760876) and valine. isotope.comnih.gov By using a deuterated form of this precursor, the resulting valine will incorporate deuterium atoms. nih.gov

While the primary deuteration in Valacyclovir-d8 is on the valine moiety, the synthesis of deuterated nucleoside analogues is also a well-established field. clockss.orgresearchgate.net For instance, Acyclovir-d4 (B602433), where four deuterium atoms are incorporated into the ethoxy side chain, is a known compound used as an internal standard. medchemexpress.comcaymanchem.comrug.nl The synthesis of such analogues often involves using deuterated starting materials in the synthetic route. For example, the synthesis of deuterated GS-441524 analogs, another class of nucleoside analogues, has been achieved using sodium borodeuteride (NaBD4) as a reducing agent to introduce deuterium. nih.gov

Maintaining the correct stereochemistry is crucial in the synthesis of chiral molecules like Valacyclovir (B1662844). Stereoselective deuteration methods aim to introduce deuterium at a specific stereocenter with high precision. researchgate.netd-nb.info While specific details for the stereoselective deuteration in Valacyclovir-d8 synthesis are not extensively published in readily available literature, the principles of stereoselective synthesis of nucleotide analog prodrugs, known as ProTides, are relevant. acs.orgacs.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. acs.org For amino acids, enantioselective deuteration at the α-position has been reported using methods that are both highly selective and simple. researchgate.net

N-t-Boc-Valacyclovir-d8 as a Key Synthetic Intermediate

A key intermediate in the synthesis of this compound is N-t-Boc-Valacyclovir-d8. cymitquimica.compharmaffiliates.comusbio.net The "N-t-Boc" refers to the N-tert-butoxycarbonyl protecting group, which is attached to the amino group of the valine moiety. This protection is a common strategy in peptide and amino acid chemistry to prevent unwanted side reactions during subsequent synthetic steps. google.com

The synthesis involves coupling N-t-Boc-protected deuterated valine with acyclovir. google.com This coupling reaction forms the ester linkage between the valine and acyclovir moieties. After the coupling is complete, the N-t-Boc protecting group is removed under acidic conditions, typically using hydrochloric acid, which also facilitates the formation of the final hydrochloride salt. google.com

Purification and Isolation Techniques for Deuterated Valacyclovir Hydrochloride Synthesis

After the synthesis is complete, purification is necessary to isolate the this compound in high purity. Common purification techniques for Valacyclovir hydrochloride include recrystallization and chromatography. asianpubs.org For instance, Valacyclovir hydrochloride can be purified by dissolving it in a solvent mixture, such as aqueous acetonitrile (B52724), and then inducing precipitation by cooling or adding another solvent in which the compound is less soluble. asianpubs.org Another method involves dissolving the crude product in a solvent like dimethylformamide (DMF) and then adding a solvent like isopropanol (B130326) to precipitate the purified product. asianpubs.org Specialized resins can also be used to remove heavy metal impurities that may have been introduced by catalysts used in the synthesis. asianpubs.org

Iii. Advanced Spectroscopic and Chromatographic Characterization of Valacyclovir D8 Hydrochloride

High-Resolution Mass Spectrometry for Confirmation of Deuteration Pattern and Purity

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of deuterated compounds, offering high sensitivity and accuracy in mass determination. nih.gov It is instrumental in verifying the successful incorporation of deuterium (B1214612) atoms and assessing the isotopic purity of the synthesized compound. rsc.orgresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) is a highly specific and sensitive method for analyzing Valacyclovir (B1662844) and its deuterated analogue. akjournals.comresearchgate.net In positive ion mode, both compounds are readily protonated to form the molecular ions [M+H]⁺.

Analysis of unlabeled Valacyclovir reveals a precursor ion at a mass-to-charge ratio (m/z) of 325.2. akjournals.comresearchgate.net For Valacyclovir-d8, this precursor ion is observed at m/z 333.3. akjournals.comresearchgate.net The observed mass shift of 8 atomic mass units (amu) between the unlabeled compound and the deuterated analogue directly corresponds to the incorporation of eight deuterium atoms, confirming the successful synthesis of the d8 isotopologue.

| Compound | Precursor Ion | Observed m/z | Reference |

|---|---|---|---|

| Valacyclovir | [M+H]⁺ | 325.2 | akjournals.comresearchgate.net |

| Valacyclovir-d8 | [M+H]⁺ | 333.3 | akjournals.comresearchgate.net |

Tandem mass spectrometry (MS/MS) provides critical information about the compound's structure and the specific location of the isotopic labels. This is achieved by selecting the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. nih.gov

For both Valacyclovir and Valacyclovir-d8, a major fragmentation pathway involves the cleavage of the ester bond linking the L-valine moiety to the acyclovir (B1169) core. When the precursor ion of Valacyclovir (m/z 325.2) is fragmented, it produces a prominent product ion at m/z 152.0. akjournals.comresearchgate.netnih.gov This fragment corresponds to the protonated acyclovir portion of the molecule.

Crucially, fragmentation of the Valacyclovir-d8 precursor ion (m/z 333.3) also yields the same product ion at m/z 152.0. akjournals.comresearchgate.net This finding is highly significant as it demonstrates that all eight deuterium atoms are located on the L-valine portion of the molecule, which is lost during fragmentation. If any deuterium atoms were present on the acyclovir core, the m/z of the product ion would be higher than 152.0. This confirms the deuteration pattern and structural integrity of the labeled compound.

Isotopic signature analysis using HRMS further allows for the determination of isotopic purity. nih.govresearchgate.net By examining the relative abundances of the H/D isotopologue ions (from D0 to D8), the percentage of the desired d8 species can be calculated, ensuring the standard is suitable for its intended analytical purpose. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Inferred Deuterium Location | Reference |

|---|---|---|---|---|---|

| Valacyclovir | 325.2 | 152.0 | L-valine ester | N/A | akjournals.comresearchgate.net |

| Valacyclovir-d8 | 333.3 | 152.0 | L-valine-d8 ester | L-valine moiety | akjournals.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. It provides precise information on the chemical environment of atoms and is essential for confirming the exact position of deuterium labels within a molecule.

¹H-NMR (Proton NMR) spectroscopy detects the presence and environment of hydrogen atoms. In the ¹H-NMR spectrum of unlabeled Valacyclovir, characteristic signals corresponding to the protons of the purine ring, the ethoxymethyl side chain, and the L-valine ester group (including the isopropyl methyl protons, and the alpha- and beta-protons) would be observed.

For Valacyclovir-d8 Hydrochloride, the ¹H-NMR spectrum serves as direct proof of deuterium incorporation. The signals corresponding to the protons on the L-valine moiety, specifically the eight protons on the isopropyl group and the alpha-carbon, would be absent or show a dramatic reduction in intensity. The remaining signals corresponding to the acyclovir core structure would remain, confirming that deuteration occurred exclusively at the desired positions on the valine side chain.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. When deuterium is substituted for a proton, it exerts a noticeable effect on the resonance of the attached carbon and, to a lesser extent, on adjacent carbons. This phenomenon is known as a deuterium-induced isotope shift (DIS). researchgate.netnih.gov

The primary effects observed in the ¹³C-NMR spectrum of Valacyclovir-d8 are:

Upfield Shifts: Carbons directly bonded to deuterium (C-D) typically exhibit a significant upfield shift (to a lower ppm value) compared to their C-H counterparts in the unlabeled molecule. mdpi.com Carbons two or three bonds away may also show smaller upfield shifts.

Changes in Multiplicity: In a proton-coupled ¹³C spectrum, a carbon bonded to one proton appears as a doublet. In Valacyclovir-d8, a carbon bonded to a deuterium atom would instead appear as a triplet (due to coupling with deuterium, which has a nuclear spin of 1). In a standard proton-decoupled ¹³C spectrum, the signals for deuterated carbons often show reduced intensity and may be broader due to scalar relaxation.

By comparing the ¹³C-NMR spectrum of Valacyclovir-d8 with that of unlabeled Valacyclovir, the upfield shifts and multiplicity changes for the carbons of the L-valine moiety provide definitive confirmation of the deuterium locations.

| Carbon Position (in Valine Moiety) | Expected Isotopic Shift (Δδ, ppm) | Reason |

|---|---|---|

| Valine α-Carbon | Upfield Shift | Directly bonded to deuterium (¹JCD effect) |

| Valine β-Carbon | Upfield Shift | Two bonds from deuterium (²JCD effect) |

| Valine γ-Carbons (Isopropyl) | Upfield Shift | Directly bonded to deuterium (¹JCD effect) |

| Valine Carbonyl Carbon | Small Upfield Shift | Three bonds from deuterium (³JCD effect) |

To achieve complete and unambiguous assignment of all proton and carbon signals and to further solidify the location of the deuterium labels, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). In the COSY spectrum of Valacyclovir-d8, the expected correlations within the L-valine spin system would be absent, confirming the lack of protons in this part of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For Valacyclovir-d8, the HSQC spectrum would show no cross-peaks for the carbons of the L-valine-d8 moiety, as there are no protons attached to them. This provides unequivocal evidence for the location of the deuterium labels.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm the connectivity between the intact acyclovir portion and the deuterated valine ester through the carbonyl group.

The collective data from these advanced NMR and MS techniques provides a comprehensive and definitive characterization of this compound, confirming its molecular structure, high isotopic enrichment, and the precise localization of the deuterium atoms.

Chromatographic Purity Assessment and Isotopic Enrichment Analysis

The assessment of chromatographic purity aims to detect and quantify any impurities present in the this compound substance. These impurities could be residual starting materials, by-products from the synthesis, or degradation products. Simultaneously, isotopic enrichment analysis is critical to determine the percentage of the deuterated analogue in relation to the unlabeled compound and other isotopic variants.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometric detection (MS) is a powerful and widely used technique for the analysis of Valacyclovir and its deuterated analogues. nih.govresearchgate.netakjournals.comnih.gov This method offers high sensitivity and selectivity, allowing for the separation, identification, and quantification of the main compound and any related impurities. mdpi.com

In a typical HPLC-MS analysis of this compound, a reversed-phase C18 column is often employed for chromatographic separation. nih.govresearchgate.netakjournals.com The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as methanol (B129727) or acetonitrile), often with a gradient elution to achieve optimal separation of all components. nih.govijpsr.com

The mass spectrometer, frequently a triple quadrupole instrument, is operated in the positive ion electrospray ionization (ESI) mode. The detection is typically performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. nih.govnih.gov For Valacyclovir-d8, the precursor ion [M+H]+ is observed at m/z 333.3. researchgate.netakjournals.com This precursor ion is then fragmented in the collision cell of the mass spectrometer, and a specific product ion, in this case at m/z 152.0, is monitored. researchgate.netakjournals.com This transition is highly specific to the Valacyclovir molecule.

The isotopic enrichment of this compound can be determined by monitoring the ion transitions for both the deuterated and non-deuterated forms of Valacyclovir. The precursor ion for the unlabeled Valacyclovir is [M+H]+ at m/z 325.2, which fragments to the same product ion at m/z 152.0 or 152.1. nih.govnih.gov By comparing the peak areas of the deuterated and non-deuterated compounds, the percentage of isotopic enrichment can be accurately calculated. A high-resolution mass spectrometer (HR-MS) can also be employed for a more detailed analysis of the isotopic distribution. rsc.org

The chromatographic purity is assessed by integrating the peak areas of all detected impurities and expressing them as a percentage of the total peak area. The identity of any significant impurities can be investigated by analyzing their mass spectra and fragmentation patterns.

The following interactive table summarizes typical HPLC-MS parameters for the analysis of this compound:

| Parameter | Value | Source |

| Chromatographic Column | Reversed-phase C18 | nih.govresearchgate.netakjournals.com |

| Mobile Phase | Gradient of aqueous buffer (e.g., Ammonium Formate) and organic solvent (e.g., Methanol/Acetonitrile) | nih.govijpsr.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.netakjournals.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Precursor Ion (Valacyclovir-d8) | m/z 333.3 | researchgate.netakjournals.com |

| Product Ion (Valacyclovir-d8) | m/z 152.0 | researchgate.netakjournals.com |

| Precursor Ion (Valacyclovir) | m/z 325.2 | nih.govnih.gov |

| Product Ion (Valacyclovir) | m/z 152.0 / 152.1 | nih.govnih.gov |

Detailed research findings from various studies have established robust HPLC-MS methods for the quantification of valacyclovir in biological matrices, where Valacyclovir-d8 serves as an ideal internal standard due to its similar chromatographic behavior and distinct mass. nih.govresearchgate.netakjournals.com The validation of these methods typically demonstrates high precision, accuracy, and linearity over a specific concentration range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, this compound, being a salt of a relatively large and polar molecule, is non-volatile. Direct analysis of this compound by GC-MS is therefore not feasible.

For non-volatile compounds to be analyzed by GC-MS, a derivatization step is typically required to convert them into more volatile and thermally stable derivatives. This process involves a chemical reaction to modify the functional groups of the analyte that are responsible for its low volatility, such as hydroxyl, amino, and carboxylic acid groups.

A review of the scientific literature indicates that GC-MS is not a commonly employed method for the analysis of Valacyclovir or its deuterated analogues. The preference for HPLC-MS is overwhelming due to the direct compatibility of this technique with the physicochemical properties of Valacyclovir. The need for a derivatization step for GC-MS introduces additional complexity, potential for side reactions, and may not be as robust or reproducible as direct HPLC-MS analysis. Therefore, while theoretically possible to develop a GC-MS method involving derivatization, it is not a standard or practical approach for the characterization of this compound.

Iv. Analytical Methodologies Development and Validation Utilizing Valacyclovir D8 Hydrochloride

Role of Valacyclovir-d8 Hydrochloride as an Internal Standard in Bioanalytical Assays

This compound is intended for use as an internal standard for the quantification of Valacyclovir (B1662844) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.com Its structural identity to the analyte, with the exception of its increased mass due to the deuterium (B1214612) atoms, makes it the ideal reference compound for quantitative analysis. lgcstandards.com

The gold standard for quantitative analysis of drugs and their metabolites in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing stable isotope-labeled internal standards. cdc.govnih.gov This technique, often referred to as stable isotope dilution (SID), is based on a straightforward principle. nih.gov A known quantity of the SIL internal standard, such as this compound, is added to the biological sample before any sample preparation or analysis steps. nih.gov

Because the SIL internal standard is chemically and physically almost identical to the analyte, it behaves in the same manner during extraction, chromatography, and ionization. lgcstandards.comannlabmed.org It is therefore lost at the same rate as the endogenous analyte during sample processing and experiences the same response variations in the mass spectrometer. nih.gov Quantification is achieved by calculating the ratio of the mass spectrometric response of the target analyte to the response of the SIL internal standard. nih.govannlabmed.org This ratio is then used to determine the concentration of the analyte in the original sample by interpolation from a calibration curve prepared with the same internal standard concentration. nih.gov This method provides a complete compensation for measurement uncertainty at every stage of the analysis. lgcstandards.com

LC-MS/MS analysis, while highly sensitive and selective, is susceptible to a phenomenon known as the matrix effect. waters.com Matrix effects are caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine) that interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.comacs.org This interference can lead to either a decrease in the analyte signal (ion suppression) or an increase (ion enhancement), both of which are significant sources of variability and inaccuracy in quantitative results. waters.com

The use of a deuterated internal standard like Valacyclovir-d8 is the most effective strategy to mitigate these matrix effects. annlabmed.org Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it elutes from the liquid chromatography column at virtually the same time and is therefore subjected to the exact same matrix-induced ion suppression or enhancement. nih.govannlabmed.org By measuring the peak area ratio of the analyte to its co-eluting SIL internal standard, the variability introduced by the matrix effect is normalized, as both signals are affected proportionally. annlabmed.orgnih.gov This ensures that the calculated concentration remains accurate and precise despite fluctuations in ionization efficiency between different samples. nih.gov Studies have demonstrated that this approach results in minimal matrix effect and robust, reliable quantification. nih.gov

Development of Quantitative Bioanalytical Assays for Valacyclovir and its Metabolites (Acyclovir) in Complex Research Matrices

The development of a quantitative assay for Valacyclovir and its active metabolite, Acyclovir (B1169), requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. This compound is an integral component of this process, enabling the creation of sensitive and specific methods for use in various research applications. akjournals.com

The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.

Solid Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up plasma samples before LC-MS/MS analysis. akjournals.comresearchgate.net A typical SPE procedure involves loading the plasma sample (to which Valacyclovir-d8 has been added) onto a specialized cartridge. researchgate.net The cartridge is then washed to remove proteins and other interferences, and the analytes (Valacyclovir, Acyclovir, and the internal standard) are subsequently eluted with a specific solvent. researchgate.net This technique provides high recovery and clean extracts. akjournals.comnih.gov One study reported mean recoveries of 99.17% for Valacyclovir and 110.84% for Valacyclovir-d8 from human plasma using an SPE method. akjournals.com

Protein Precipitation (PPT): This is a simpler and faster alternative to SPE, suitable for high-throughput analysis. nih.gov The method involves adding a solvent, typically acetonitrile (B52724), to the plasma sample, which causes proteins to precipitate out of the solution. nih.gov After centrifugation to pellet the precipitated proteins, the clear supernatant containing the analytes is collected and injected into the LC-MS/MS system. nih.gov This technique has been successfully used to quantify Valacyclovir and Acyclovir from plasma volumes as small as 10 μL. nih.gov

Achieving optimal chromatographic separation is crucial for resolving the analytes from matrix interferences and ensuring accurate quantification.

Chromatographic Columns: Reversed-phase columns, particularly C18 chemistry, are the standard for separating Valacyclovir and Acyclovir. nih.govakjournals.com Columns such as the Zorbax SB C18 and Waters Atlantis T3 C18 have been successfully employed. nih.govakjournals.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. akjournals.comresearchgate.net For example, a mobile phase containing 10 mM ammonium (B1175870) formate (B1220265) buffer and methanol (B129727) has been shown to provide good peak shape and signal for both Valacyclovir and its deuterated internal standard. akjournals.com The gradient or isocratic composition is optimized to achieve a suitable retention time and separation from other components. nih.gov

Co-elution of Deuterated and Non-deuterated Species: A key aspect of validation is ensuring that the deuterated internal standard (Valacyclovir-d8) and the non-deuterated analyte (Valacyclovir) have nearly identical retention times. akjournals.com This co-elution is critical for the effective compensation of matrix effects. cdc.govnih.gov In a validated method, the retention time for both Valacyclovir and Valacyclovir-d8 was found to be approximately 4.4 minutes, confirming their similar chromatographic behavior. akjournals.comresearchgate.net

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1200 Series |

| Column | Zorbax, SB C18, 4.6 × 75 mm, 3.5 μm |

| Mobile Phase | 10 mM Ammonium Formate Buffer (pH 5) and Methanol (80:20 v/v) |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 45°C |

| Retention Time | ~4.4 min for Valacyclovir and Valacyclovir-d8 |

Data sourced from Konda et al. akjournals.com

Tandem mass spectrometry is used for its high selectivity and sensitivity in detecting and quantifying the analytes after chromatographic separation.

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used, as it efficiently generates protonated molecules [M+H]+ for Valacyclovir, Acyclovir, and their deuterated standards. nih.govakjournals.com

Multiple Reaction Monitoring (MRM): This is the most common detection strategy for quantification. nih.govnih.gov In MRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions. The precursor ion (e.g., the [M+H]+ of Valacyclovir) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is selected in the third quadrupole. nih.gov This process dramatically reduces chemical noise and enhances specificity. The transitions for Valacyclovir, its metabolite Acyclovir, and their corresponding deuterated internal standards are well-established. nih.govakjournals.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Valacyclovir | 325.2 | 152.0 / 152.1 | nih.govakjournals.com |

| Valacyclovir-d8 | 333.3 | 152.0 | akjournals.com |

| Valacyclovir-d4 | 329.2 | 152.1 | nih.gov |

| Acyclovir | 226.2 | 152.1 | nih.gov |

| Acyclovir-d4 (B602433) | 230.2 | 152.1 | nih.gov |

This table presents examples of precursor-product ion transitions used in LC-MS/MS methods for the quantification of Valacyclovir and related compounds.

Method Validation Parameters for Research Applications

Method validation establishes through laboratory studies that the performance characteristics of an analytical method meet the requirements for its intended application. amazonaws.com When this compound is used as an internal standard in research-grade analyses, several key parameters must be rigorously evaluated.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. In assays using this compound as an internal standard, a calibration curve is constructed by plotting the peak area ratio of the analyte (Valacyclovir) to the internal standard (this compound) against the analyte's concentration.

Research has shown that LC-MS/MS methods for Valacyclovir exhibit excellent linearity over specific concentration ranges. For instance, a validated method for determining Valacyclovir in human plasma, using Valacyclovir-d8 as the internal standard, demonstrated linearity over a concentration range of 0.5 to 700.0 ng/mL. akjournals.comresearchgate.net Another study established a linear relationship in the range of 10 µg/mL to 50 µg/mL with a high correlation coefficient of 0.9998. amazonaws.com The suitability of the calibration curve is often confirmed by back-calculating the concentrations of the calibration standards, which should fall within a predefined acceptance limit. researchgate.net

Table 1: Examples of Linearity and Calibration Ranges for Valacyclovir Analysis

| Analytical Method | Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r) | Source(s) |

|---|---|---|---|---|---|

| LC-MS/MS | Valacyclovir | Valacyclovir-d8 | 0.5–700.0 ng/mL | Not Specified | akjournals.comresearchgate.net |

| HPLC | Valacyclovir Hydrochloride | Not Applicable | 10–50 µg/mL | 0.9998 | amazonaws.com |

| HPLC | Valacyclovir Hydrochloride | Not Applicable | 5-30 µg/mL | 0.9998 | derpharmachemica.com |

This table presents data for illustrative purposes based on published research findings.

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the measured value to a true or accepted value. These are typically assessed at multiple concentration levels, including low, medium, and high-quality control (QC) samples.

In a study utilizing Valacyclovir-d8 as an internal standard, the method's precision was demonstrated with average within-run and between-run variations ranging from 0.7% to 3.5% and 3.1% to 4.7%, respectively. akjournals.comresearchgate.net The accuracy was also high, with average within-run and between-run accuracies reported as 96.7% to 97.9% and 94.7% to 97.3%, respectively. akjournals.comresearchgate.net Furthermore, the mean recovery of Valacyclovir-d8 from human plasma was found to be 110.84 ± 8.74%, indicating efficient extraction from the sample matrix. akjournals.comresearchgate.net Accuracy can also be evaluated through recovery studies, where a known amount of the drug is added to a pre-analyzed sample, with percentage recovery values between 99.4% and 100.9% indicating no interference from excipients. rroij.com

Table 2: Precision and Accuracy Data for Valacyclovir Quantification using Valacyclovir-d8 IS

| Parameter | Concentration Levels | Result | Source(s) |

|---|---|---|---|

| Precision | |||

| Within-Run Variation (CV%) | Low, Medium, High QC | 0.7% to 3.5% | akjournals.comresearchgate.net |

| Between-Run Variation (CV%) | Low, Medium, High QC | 3.1% to 4.7% | akjournals.comresearchgate.net |

| Accuracy | |||

| Within-Run Accuracy | Low, Medium, High QC | 96.7% to 97.9% | akjournals.comresearchgate.net |

| Between-Run Accuracy | Low, Medium, High QC | 94.7% to 97.3% | akjournals.comresearchgate.net |

| Recovery | |||

| Mean Recovery (Valacyclovir) | Three concentrations | 99.17 ± 10.78% | akjournals.com |

This table summarizes findings from a validated LC-MS/MS method. akjournals.comresearchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For high-sensitivity applications, such as analyzing low-concentration samples in pharmacokinetic studies, LC-MS/MS methods are preferred. A highly sensitive LC-MS/MS method for Valacyclovir in human plasma, which used Valacyclovir-d8 as the internal standard, achieved an LOD of 0.2 pg/mL and an LOQ of 0.5 ng/mL. akjournals.comresearchgate.net These low limits are crucial for accurately characterizing the terminal elimination phase of the drug. In contrast, other methods like UV spectrophotometry report higher limits, with one study finding an LOD and LOQ for Valacyclovir Hydrochloride of 3.74 µg/ml and 11.3 µg/ml, respectively. rroij.com

Table 3: Comparison of LOD and LOQ for Valacyclovir Analysis

| Analytical Method | Internal Standard | LOD | LOQ | Source(s) |

|---|---|---|---|---|

| LC-MS/MS | Valacyclovir-d8 | 0.2 pg/mL | 0.5 ng/mL | akjournals.comresearchgate.net |

| RP-HPLC | Not Applicable | 0.2515 µg/mL | 0.7623 µg/mL | derpharmachemica.com |

This table highlights the enhanced sensitivity achieved with LC-MS/MS using a deuterated internal standard.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is the ultimate form of selectivity, ensuring the signal is solely from the analyte of interest.

The use of this compound as an internal standard in LC-MS/MS analysis provides exceptional selectivity. akjournals.com The mass spectrometer can distinguish between Valacyclovir and its deuterated counterpart based on their different mass-to-charge ratios (m/z). In a typical multiple reaction monitoring (MRM) positive mode, Valacyclovir is detected by the transition of its protonated molecule at m/z 325.2 to a product ion at m/z 152.0. akjournals.comresearchgate.net Simultaneously, Valacyclovir-d8 is monitored via the transition from m/z 333.3 to the same product ion at m/z 152.0. akjournals.comresearchgate.net This mass difference ensures that the internal standard does not interfere with the quantification of the native drug.

To further ensure specificity, methods are validated by analyzing multiple batches of drug-free blank plasma to confirm the absence of endogenous peaks at the retention times of Valacyclovir and Valacyclovir-d8. researchgate.netijpsr.com The co-elution of the deuterated internal standard with the analyte helps to compensate for any matrix effects or variations in instrument response, further enhancing the reliability and specificity of the quantification.

V. Mechanistic Metabolism Studies Utilizing Valacyclovir D8 Hydrochloride

In Vitro Metabolic Pathway Elucidation in Isolated Enzyme Systems and Cell Cultures

In vitro systems are fundamental to understanding the specific enzymes and pathways involved in drug metabolism. For valacyclovir (B1662844), these studies confirm that its conversion to acyclovir (B1169) is a rapid and efficient process occurring primarily through enzymatic hydrolysis in the intestine and liver. fda.govijdvl.com

Valacyclovir undergoes extensive first-pass metabolism. fda.govdrugbank.com Studies using liver homogenates show that it is rapidly hydrolyzed to acyclovir and the amino acid L-valine. nih.gov An enzyme purified from rat liver, termed valacyclovir hydrolase (VACVase), has been identified as a key player in this conversion. nih.gov This enzyme, found associated with mitochondria, efficiently hydrolyzes valacyclovir and other amino acid esters of acyclovir. nih.gov It is important to note that neither valacyclovir nor its active metabolite, acyclovir, are significantly metabolized by the cytochrome P450 (CYP450) enzyme system. fda.govdrugbank.com Acyclovir itself is only minimally converted to inactive metabolites by other enzymes like aldehyde oxidase and alcohol dehydrogenase. akjournals.comfda.gov The use of valacyclovir-d8 in such systems allows for precise quantification of the rate of this conversion by tracking the appearance of its corresponding metabolite, acyclovir-d4 (B602433) (as the d8 label is on the valine portion, which is cleaved off).

Significant hydrolysis of valacyclovir occurs in the intestine, contributing to its high conversion rate to acyclovir before it even reaches systemic circulation. fda.govnih.gov This presystemic, first-pass metabolism is a key feature of the prodrug. drugbank.comnih.gov The mechanism is believed to involve peptide transporters in the intestine, which increases absorption, followed by rapid hydrolysis by esterase enzymes. ijdvl.comnih.gov Valacyclovir-d8 hydrochloride can be used as a substrate in studies with intestinal homogenates or cell cultures (e.g., Caco-2 cells) to characterize the activity of these esterases. By measuring the disappearance of the deuterated parent compound and the appearance of the resulting acyclovir, researchers can profile the enzymatic activity responsible for this critical activation step. The rapid conversion means that plasma concentrations of intact valacyclovir are typically low and transient. akjournals.comfda.gov

The primary metabolic conversion of this compound involves the hydrolytic cleavage of the L-valine ester. This process results in the formation of two main products: acyclovir and L-valine-d8. Since the deuterium (B1214612) atoms in valacyclovir-d8 are located on the L-valine moiety, the resulting acyclovir is not deuterated.

In mass spectrometry-based analysis, the parent ion of valacyclovir-d8 is detected at a mass-to-charge ratio (m/z) of 333.3, while the non-deuterated valacyclovir is at m/z 325.2. akjournals.comresearchgate.net After fragmentation, both compounds yield a common product ion corresponding to the guanine-methoxy-ethyl portion at m/z 152.0. akjournals.comresearchgate.net This shared fragment confirms the metabolic pathway, as the deuterated valine portion is lost during fragmentation.

The subsequent metabolism of the newly formed acyclovir is minor. The main metabolites of acyclovir identified in urine are 9-(carboxymethoxymethyl)guanine (CMMG) and 8-hydroxy-acyclovir. nih.gov If valacyclovir-d8 were used in a tracer study, these metabolites would not be deuterated.

Table 1: Mass Spectrometry Data for Valacyclovir-d8 and its Metabolite This table illustrates the expected mass-to-charge ratios (m/z) for the primary compounds in a metabolic study using this compound.

| Compound | Precursor Ion (MH+) m/z | Product Ion m/z | Deuterium Label Location | Metabolic Process |

|---|---|---|---|---|

| Valacyclovir-d8 | 333.3 | 152.0 | L-valine ester | N/A |

| Acyclovir | 226.1 | 152.0 | None | Hydrolysis of Valacyclovir-d8 |

Pre-clinical Animal Metabolism Studies with this compound

Animal models are crucial for understanding the in vivo fate of a drug. Studies in rats and monkeys using radiolabeled valacyclovir have been instrumental in mapping its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

While specific tracer studies utilizing Valacyclovir-d8 are not detailed in the provided search results, extensive studies have been performed with radiolabeled ([¹⁴C]) valacyclovir in rats and cynomolgus monkeys, which serve as a proxy for how a deuterated tracer would behave. nih.govnih.gov These studies confirm the rapid and near-complete conversion to acyclovir.

In rats administered oral [¹⁴C]valacyclovir, radioactivity was widely distributed, with the highest concentrations in the gastrointestinal tract, kidney, and liver. nih.gov In cynomolgus monkeys, the major urinary metabolites were acyclovir, 8-hydroxyacyclovir (B1530932) (25-30%), and 9-(carboxymethoxymethyl)guanine (CMMG) (11-12%). nih.gov Following an oral dose, intact valacyclovir accounted for only 0.5% of the radioactivity in urine, highlighting the efficiency of its conversion. nih.gov A study in four healthy human subjects with radiolabeled valacyclovir showed that 45.6% of radioactivity was recovered in urine and 47.1% in feces over 96 hours, with acyclovir accounting for nearly 89% of the urinary radioactivity. fda.gov A deuterated tracer like valacyclovir-d8 would be expected to follow these same excretion pathways, allowing for precise quantification of the parent drug and its metabolites in urine and feces via mass spectrometry.

Deuterium labeling is generally not expected to significantly alter the metabolic pathway of a drug, a principle known as the kinetic isotope effect (KIE). bioscientia.dejuniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow the rate of metabolic reactions that involve breaking this bond, particularly those mediated by CYP450 enzymes. nih.govjuniperpublishers.com

However, the primary metabolism of valacyclovir is hydrolysis of an ester bond, not oxidation of a C-H bond where the deuterium atoms are located. fda.govnih.gov Therefore, a significant KIE is not anticipated for the conversion of valacyclovir-d8 to acyclovir. Its metabolic rate and profile are expected to be virtually identical to that of non-deuterated valacyclovir. bioscientia.de This similarity is fundamental to its role as an effective internal standard in bioequivalence and pharmacokinetic studies, where it is assumed to behave identically to the analyte during extraction, chromatography, and ionization. akjournals.comijpsonline.com Studies in rats and monkeys show that valacyclovir is more efficiently metabolized when given orally compared to intravenously, indicating the importance of first-pass intestinal and/or hepatic metabolism, a finding that would hold true for both the deuterated and non-deuterated forms. nih.govnih.gov

Table 2: Urinary Metabolite Profile of Valacyclovir in Cynomolgus Monkeys Data from a study with [¹⁴C]valacyclovir, representing the expected profile for a deuterated tracer study. Percentages represent the proportion of total urinary radioactivity.

| Metabolite | Oral Administration (%) | Intravenous Administration (%) |

|---|---|---|

| Acyclovir | 46 - 59% | 46 - 59% |

| 8-hydroxyacyclovir | 25 - 30% | 25 - 30% |

| 9-(carboxymethoxymethyl)guanine (CMMG) | 11 - 12% | 11 - 12% |

Source: Adapted from de Miranda P, Burnette TC (1994). nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 8-hydroxy-acyclovir |

| 9-(carboxymethoxymethyl)guanine (CMMG) |

| Acyclovir |

| Acyclovir-d4 |

| Aldehyde oxidase |

| Alcohol dehydrogenase |

| L-valine |

| L-valine-d8 |

| Valacyclovir |

| This compound |

Investigation of Enzymatic Kinetic Isotope Effects on Valacyclovir Metabolism

The introduction of deuterium into the Valacyclovir molecule can lead to a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.comlibretexts.org Consequently, reactions that involve the breaking of this bond in the rate-determining step can proceed at a slower rate. juniperpublishers.comlibretexts.org Investigating these effects provides valuable insights into the mechanisms of enzyme-catalyzed reactions. mdpi.com

The hydrolysis of the L-valyl ester of Valacyclovir is a critical step in its conversion to the active drug, Acyclovir. nih.gov This reaction is catalyzed by esterases, with a specific enzyme identified as valacyclovir hydrolase (VACVase) playing a significant role. nih.gov Deuteration at or near the site of ester hydrolysis is expected to influence the rate of this enzymatic reaction. The kinetic isotope effect can lead to a slower breakdown of the drug, which in turn could prolong its half-life and stabilize plasma levels of the active metabolite, Acyclovir. researchgate.net

Table 1: Theoretical Impact of Deuteration on Esterase-Mediated Hydrolysis of Valacyclovir

| Parameter | Non-deuterated Valacyclovir | This compound (Predicted) | Rationale |

| Rate of Hydrolysis | Normal | Slower | Stronger C-D bond compared to C-H bond at the reaction site slows down the enzymatic cleavage. juniperpublishers.comlibretexts.org |

| Enzyme-Substrate Complex Formation | Standard | Potentially altered | Deuteration may subtly influence the binding affinity and orientation within the enzyme's active site. |

| Product (Acyclovir) Release | Standard | Potentially delayed | A slower hydrolysis rate would lead to a delayed release of the active metabolite. |

This table is based on theoretical principles of kinetic isotope effects and requires experimental validation for specific values.

Deuteration is a recognized strategy for enhancing the metabolic stability of drugs. juniperpublishers.com By slowing down the rate of metabolic conversion, the half-life of a drug can be extended, potentially leading to improved therapeutic outcomes. researchgate.net In the case of Valacyclovir, deuteration could lead to a more sustained release of Acyclovir, which may be beneficial in certain clinical scenarios. researchgate.net

The interaction between the deuterated compound and the metabolizing enzymes can also be affected. The altered vibrational frequencies of the C-D bond compared to the C-H bond can influence the enzyme-substrate interactions, potentially affecting the catalytic efficiency of the enzyme. mdpi.com An enzyme purified from rat liver, termed valaciclovir hydrolase (VACVase), has been shown to hydrolyze Valacyclovir and other amino acid esters of acyclovir. nih.gov The interaction of this compound with this and other esterases would be a key area of investigation to fully understand its metabolic profile.

Table 2: Expected Effects of Deuteration on Metabolic Parameters of Valacyclovir

| Parameter | Effect of Deuteration | Potential Consequence |

| Metabolic Clearance | Reduction | Prolonged drug exposure and half-life. researchgate.net |

| Metabolite Formation Rate | Slower | More stable plasma concentrations of the parent drug and slower formation of the active metabolite. researchgate.net |

| Enzyme Inhibition/Induction | Unlikely to significantly change | Deuteration typically does not alter the fundamental interaction type with enzymes (i.e., inhibitor vs. non-inhibitor). juniperpublishers.com |

Vi. Isotopic Effects and Advanced Labeling Applications in Research

Theoretical Aspects of Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanisms

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. escholarship.orgprinceton.edu

The theoretical basis for the deuterium KIE lies in the principles of molecular vibrations and zero-point energy (ZPE). princeton.edu A chemical bond can be modeled as a spring, and the vibrational energy of this bond is quantized. The lowest possible energy state is the ZPE. The ZPE is dependent on the mass of the atoms forming the bond; a bond involving a heavier isotope, like the carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. princeton.edulibretexts.org

This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond. libretexts.org If the cleavage of this bond is the slowest step (the rate-determining step) of a reaction, the reaction will proceed more slowly for the deuterated compound than for its non-deuterated counterpart. libretexts.org This is known as a "normal" or "primary" kinetic isotope effect, typically expressed as the ratio of the rate constants (kH/kD), which is greater than 1. For example, the reaction of 2-bromopropane (B125204) with a base is 6.7 times faster than its deuterated analogue, providing strong evidence that the C-H bond is broken in the single, concerted rate-determining step of the E2 elimination mechanism. libretexts.org

Conversely, an "inverse" KIE (kH/kD < 1) can occur, often when the bond to the isotope becomes stiffer or more constrained in the transition state compared to the ground state. princeton.edu Secondary KIEs, where the labeled bond is not broken, can also provide valuable information about changes in hybridization or the steric environment at or near the reaction center. princeton.edu In the context of drug metabolism, KIE studies are crucial for understanding the mechanisms of enzymes like cytochrome P450 (P450). nih.govscilit.com By measuring the KIE of a P450-catalyzed reaction, researchers can determine if C-H bond breaking is the rate-limiting step, providing insight into the enzyme's active site and catalytic process. nih.govscilit.com

Application of Deuteration for Probing Receptor Binding and Ligand-Target Interactions (Non-Clinical)

Deuterium labeling is a valuable, non-clinical technique for investigating the intricacies of how a ligand, such as a drug molecule, interacts with its biological target, like a protein receptor. nih.gov These studies primarily leverage two methods: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and the analysis of isotope effects on binding affinity.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):

HDX-MS is a powerful biophysical technique that monitors the exchange of backbone amide hydrogen atoms on a protein with deuterium from a deuterated solvent (heavy water, D₂O). acs.orgnih.gov The rate of this exchange is highly dependent on the protein's structure and dynamics. Regions of the protein that are exposed to the solvent will exchange hydrogens for deuterium more quickly, while regions that are buried within the protein's core or are protected by binding to another molecule will exchange more slowly. drughunter.com

By comparing the deuterium uptake of a protein in its unbound state versus its state when bound to a ligand, researchers can pinpoint the areas of interaction. drughunter.commtoz-biolabs.com The region surrounding a bound ligand typically shows reduced deuterium exchange, creating a "protective footprint" that reveals the binding site. drughunter.com This method is advantageous because it can be performed with the protein in its native state in solution, is not limited by protein size, and can provide information about conformational changes that occur upon binding, even at sites distant from the ligand's binding pocket. drughunter.com

Isotope Effects on Binding Affinity:

The substitution of hydrogen with deuterium can subtly alter the strength of non-covalent interactions, particularly hydrogen bonds, which are critical for ligand-receptor recognition. mdpi.com A C-D bond is slightly shorter and less polarizable than a C-H bond. acs.org When a ligand binds to a receptor, the hydrogen bonds it forms can be influenced by this isotopic substitution.

In some cases, deuteration can lead to stronger binding. For instance, computational and experimental studies on the histamine (B1213489) H₂ receptor showed that deuteration increased histamine's binding affinity, which was attributed to altered hydrogen bonding interactions within the receptor's binding site. mdpi.com By using a deuterated ligand in radioligand competition binding assays, researchers can measure these small changes in binding affinity, providing evidence for the importance of specific hydrogen bonds in the ligand-target interaction. scispace.comresearchgate.net

Deuterium Labeling in Proteomic Studies for Understanding Drug-Induced Biological Changes (Non-Clinical)

Deuterium labeling is a cornerstone of quantitative proteomics, a field that studies the large-scale changes in protein expression and turnover in response to stimuli like drug treatment. nih.gov These non-clinical studies provide a global view of a drug's effect on cellular biology.

One of the most prominent methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . wikipedia.org In a typical SILAC experiment, two populations of cells are grown in different culture media. One population is fed normal ("light") amino acids (e.g., containing ¹²C), while the other is fed "heavy" amino acids labeled with stable isotopes like deuterium, ¹³C, or ¹⁵N. sigmaaldrich.com Over time, these heavy amino acids are incorporated into all newly synthesized proteins. researchgate.net

After one cell population is treated with a drug (e.g., the "heavy" population), the two cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. sigmaaldrich.com Because the proteins from the two populations are chemically identical but have different masses, the mass spectrometer can distinguish between them. researchgate.net The ratio of the "heavy" to "light" signal for each peptide provides a precise quantification of the change in that protein's abundance due to the drug treatment. researchgate.net SILAC has been widely used to study cell signaling, protein-protein interactions, and drug-induced changes in the proteome. nih.govwikipedia.org

Another approach involves using heavy water (D₂O). When cells are grown in a medium containing D₂O, deuterium is incorporated into the non-essential amino acids as they are synthesized by the cell, and subsequently into new proteins. biorxiv.orgnih.gov By measuring the rate of deuterium incorporation over time using mass spectrometry, researchers can determine the turnover rates (synthesis and degradation) of thousands of proteins simultaneously. biorxiv.org This "dynamic D₂O labeling" allows for the analysis of protein kinetics on a proteome-wide scale, revealing how a drug affects not just protein levels but also their dynamic processes. nih.gov

| Labeling Method | Principle | Typical Application |

| SILAC | Metabolic incorporation of "heavy" amino acids (e.g., deuterated, ¹³C, ¹⁵N) into proteins in living cells. wikipedia.orgsigmaaldrich.com | Comparing relative protein abundance between two or more cell populations (e.g., drug-treated vs. control). nih.govacs.org |

| D₂O Labeling | Incorporation of deuterium from heavy water into newly synthesized non-essential amino acids and then proteins. biorxiv.orgnih.gov | Measuring protein turnover (synthesis and degradation rates) on a proteome-wide scale. biorxiv.org |

| Isobaric Tagging (e.g., TMT) | Chemical labeling of peptides after extraction with tags that are identical in mass but yield different reporter ions upon fragmentation in the MS. aragen.com | Multiplexed relative quantification of proteins across multiple samples simultaneously. |

Deuteration for Enhanced Mass Spectrometric Signal and Reduced Noise in Complex Biological Systems

In quantitative analysis using mass spectrometry (MS), particularly in complex biological matrices like blood or plasma, precision and accuracy are paramount. clearsynth.com Deuterated compounds, such as Valacyclovir-d8 Hydrochloride, serve as ideal internal standards to ensure the reliability of these measurements. texilajournal.comaptochem.com

An internal standard is a compound of known concentration that is added to a sample before processing. aptochem.com The standard should behave as similarly as possible to the analyte (the substance being measured). aptochem.com Because deuterated standards like Valacyclovir-d8 are chemically almost identical to their non-deuterated counterparts, they have the same chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer. aptochem.com However, due to the mass difference, the instrument can easily distinguish between the analyte and the standard. clearsynth.com

The key benefit is that the deuterated internal standard compensates for variations that can occur during sample preparation and analysis. clearsynth.comtexilajournal.com For example, if some of the sample is lost during the extraction process, an equivalent amount of the internal standard will also be lost. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling or instrument performance. clearsynth.com This co-elution of the analyte and standard is particularly effective at correcting for "matrix effects," where other compounds in the biological sample interfere with the ionization of the analyte, either suppressing or enhancing its signal. texilajournal.com

In some MS/MS (tandem mass spectrometry) applications, deuteration can also lead to an enhanced signal for a specific fragment ion. stackexchange.com During fragmentation in the mass spectrometer's collision cell, the kinetic isotope effect can influence which bonds break. stackexchange.com If deuteration disfavors one fragmentation pathway, it can channel more of the parent ion down an alternative pathway, increasing the intensity of the resulting fragment ion's signal and improving analytical sensitivity. stackexchange.com

A study on the quantification of valacyclovir (B1662844) in human plasma utilized Valacyclovir-d8 as the internal standard. akjournals.com The mass spectrometer was set to monitor the transition of the protonated valacyclovir molecule (m/z 325.2) to a specific product ion (m/z 152.0). akjournals.comresearchgate.net Simultaneously, it monitored the transition of the deuterated standard (m/z 333.3) to the same product ion (m/z 152.0), ensuring accurate quantification by comparing the two signals. akjournals.comresearchgate.net

Applications in Advanced Imaging Techniques (if relevant to deuterium and not clinical)

While deuterium itself is not directly visualized in the same way as fluorescent tags or PET isotopes, its use in Deuterium Metabolic Imaging (DMI) is an emerging non-clinical research technique. DMI is a magnetic resonance (MR)-based method that allows for the non-invasive, in vivo mapping of metabolic pathways. researchgate.net

The technique involves administering a deuterium-labeled substrate, such as D-glucose or heavy water (D₂O), to an animal model. As the labeled substrate is metabolized, the deuterium is incorporated into various downstream metabolites, such as lactate, glutamate, and glutamine. researchgate.net Using specialized MR imaging sequences sensitive to the deuterium nucleus, researchers can detect the signals from the deuterated water and the newly synthesized metabolites. This allows for the spatial and temporal tracking of metabolic fluxes through key pathways, like glycolysis and the TCA cycle, within living tissue. researchgate.net

DMI provides a unique window into the metabolic state of tissues and organs without the use of ionizing radiation. It has potential applications in non-clinical research for studying metabolic reprogramming in disease models and for assessing the metabolic response to drug candidates. researchgate.net

Vii. Stability and Degradation Profiling of Valacyclovir D8 Hydrochloride for Research Purposes

Forced Degradation Studies of Valacyclovir-d8 Hydrochloride under Controlled Conditions

Forced degradation, or stress testing, is essential for identifying the likely degradation products and establishing the intrinsic stability of a molecule. researchgate.net Studies on Valacyclovir (B1662844) Hydrochloride, the non-deuterated parent compound, have been conducted under various stress conditions, including hydrolysis, oxidation, photolysis, and heat, as recommended by the International Conference on Harmonisation (ICH) guidelines. researchgate.netsphinxsai.com These studies reveal that the compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. sphinxsai.com

The stability of Valacyclovir is highly dependent on pH. nih.gov It is most stable in acidic conditions, specifically at a pH of 4 or lower. pharmacylibrary.com As the pH increases towards neutral and alkaline, the rate of hydrolysis accelerates significantly. nih.govpharmacylibrary.com

Acidic Conditions : Valacyclovir demonstrates maximum stability in acidic environments. pharmacylibrary.comresearchgate.net In one study, at a pH of 1.8, only 2% hydrolysis was observed over 24 hours. pharmacylibrary.com However, extensive degradation has been noted when heating the drug in 0.1 N HCl at reflux for 8 hours. researchgate.net Another study using 5 M HCl at 85°C for 60 minutes also showed degradation. ijpcsonline.com

Neutral Conditions : Mild degradation is observed under neutral hydrolytic conditions. sphinxsai.com Heating the drug in a neutral solution at reflux for 8 hours resulted in approximately 8-9% degradation. researchgate.net

Alkaline Conditions : The compound degrades rapidly in alkaline solutions through base-catalyzed hydrolysis, following pseudo-first-order kinetics. nih.govafricaresearchconnects.com Significant degradation occurs when the drug is exposed to 0.01 N NaOH at 25°C for just 2 hours. researchgate.net One study noted that the degradation rate in 5 N NaOH was approximately six times faster than in 2 N NaOH, highlighting its susceptibility to strong bases. rjptonline.org

| Condition | Reagent/Parameters | Duration | Observed Degradation |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl / Reflux | 8 hours | Extensive Degradation researchgate.net |

| Neutral Hydrolysis | Water / Reflux | 8 hours | ~8-9% Degradation researchgate.net |

| Alkaline Hydrolysis | 0.01 N NaOH / 25°C | 2 hours | Extensive Degradation researchgate.net |

Valacyclovir is susceptible to oxidative stress. Studies have shown moderate to extensive degradation when the compound is exposed to hydrogen peroxide (H₂O₂). sphinxsai.comijpcsonline.com One study using 30% H₂O₂ at 85°C for 30 minutes reported moderate changes in the drug's stability. ijpcsonline.com Another investigation found that exposure to 3% H₂O₂ led to degradation ranging from 10-40%. researchgate.net The primary degradation product formed under these conditions is Acyclovir (B1169). sphinxsai.comijpcsonline.com

The stability of Valacyclovir under light and heat has been evaluated in both solid and solution states.

Photolytic Stability : In the solid state, Valacyclovir is relatively stable when exposed to light. ijpcsonline.comnih.gov However, when in solution, it shows susceptibility to photolytic degradation, particularly in alkaline and acidic environments. researchgate.netsphinxsai.com One study exposed a solution of the drug to a UV lamp for 120 hours and noted degradation. ijpcsonline.com

Thermal Stability : The compound is generally stable to dry heat under typical long-term storage conditions (e.g., 50°C for 3 months). researchgate.net However, more aggressive thermal stress, such as heating at 105°C for 24 hours, results in moderate degradation. ijpcsonline.com

| Stress Factor | Condition | Duration | Observed Degradation |

|---|---|---|---|

| Oxidation | 30% H₂O₂ / 85°C | 30 minutes | Moderate Degradation ijpcsonline.com |

| Photolytic (Solution) | UV Lamp | 120 hours | Degradation Observed ijpcsonline.com |

| Thermal (Solid) | 105°C | 24 hours | Moderate Degradation ijpcsonline.com |

Identification and Characterization of Degradation Products Specific to this compound

Forced degradation studies are instrumental in identifying potential degradants. researchgate.net The primary degradation product of Valacyclovir under hydrolytic, oxidative, and photolytic stress is its active metabolite, Acyclovir. researchgate.netsphinxsai.comijpcsonline.com This conversion occurs through the hydrolysis of the L-valyl ester side chain. Another identified degradant is D-Valacyclovir, an isomer of the parent compound. ijpcsonline.com In some instances, particularly under acidic hydrolysis and photolysis, a further degradation product, Guanine, has been identified, which results from the breakdown of Acyclovir. nih.gov

| Degradation Product | Parent Compound | Formation Condition(s) |

|---|---|---|

| Acyclovir | This compound | Hydrolysis (Acidic, Alkaline, Neutral), Oxidation, Photolysis researchgate.netsphinxsai.comijpcsonline.com |

| D-Valacyclovir | This compound | Thermal, Oxidative ijpcsonline.com |

| Guanine | Acyclovir (from Valacyclovir degradation) | Acidic Hydrolysis, Photolysis nih.gov |

Storage and Handling Considerations for Maintaining Isotopic and Chemical Purity of this compound Standards

To ensure the integrity of this compound as a research standard, strict storage and handling protocols are necessary.

Storage Temperature : The compound should be stored at recommended refrigerated temperatures, typically between -5°C and 5°C, to minimize thermal degradation. otsuka.co.jp For long-term storage in solution, temperatures of -80°C are advised. medchemexpress.com

Protection from Light : As the compound is photolabile in solution, it should be stored in light-resistant containers, such as amber vials, and kept away from direct light sources. pharmacylibrary.comotsuka.co.jp

Moisture Control : this compound is hygroscopic and should be stored in tightly sealed containers in a dry environment or under an inert gas to prevent hydrolysis from atmospheric moisture. sigmaaldrich.com

pH Considerations : When preparing solutions, using an acidic buffer (pH ~4) can enhance stability. pharmacylibrary.com Contact with alkaline conditions should be avoided. nih.gov

Handling : Standard laboratory practices for handling chemical reagents should be followed, including using personal protective equipment and ensuring a well-ventilated area. isotope.comapolloscientific.co.uk To maintain isotopic purity, cross-contamination with non-deuterated forms must be prevented.

By adhering to these guidelines, the chemical and isotopic purity of this compound standards can be maintained, ensuring their suitability for quantitative and research applications.

Viii. Impurity Profiling and Control for Valacyclovir D8 Hydrochloride

Identification of Process-Related Impurities in Valacyclovir-d8 Hydrochloride Synthesis

The synthesis of Valacyclovir (B1662844) typically involves the esterification of Acyclovir (B1169) with a protected L-valine derivative. google.com The synthesis of the deuterated version follows a similar pathway, leading to a comparable profile of potential process-related impurities. These impurities must be controlled to meet stringent regulatory requirements, which can be as low as 0.05% for unqualified related substances in high-dosage drugs. asianpubs.org

Key process-related impurities include:

Starting Materials: Unreacted Acyclovir and Guanine can be present in the final product if not completely removed during purification. google.com

By-products: The coupling reaction can generate by-products. For instance, when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, related impurities can form. thepharmajournal.com

Side-Reaction Products: Impurities can be formed through side reactions during synthesis. European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs list several specified impurities. thepharmajournal.comuspnf.com Examples include Valacyclovir Related Compound E (N-benzyloxycarbonyl-L-valinate ester of acyclovir) and Valacyclovir Related Compound G (N,N-Dimethylpyridin-4-amine). uspnf.comnih.govsigmaaldrich.com Other known impurities include EP Impurity N and EP Impurity P. connectjournals.com The synthesis of Impurity D, for example, involves the N-ethylation of N-Carbobenzyloxy-L-Valine, followed by condensation with acyclovir and subsequent hydrogenation. thepharmajournal.com

The table below summarizes some common process-related impurities.

| Impurity Name | Common Origin |

| Acyclovir | Unreacted starting material. google.com |

| Guanine | Degradation product. google.com |

| Valacyclovir Related Compound D | By-product from N-ethylation of a synthesis intermediate. thepharmajournal.com |

| Valacyclovir Related Compound E | Intermediate from the use of a benzyloxycarbonyl protecting group. uspnf.comnih.gov |

| Valacyclovir Related Compound G | Reagent (e.g., 4-Dimethylaminopyridine, DMAP) used as a catalyst. nih.govpharmaffiliates.com |

| N-formyl valacyclovir | Impurity formed during synthesis or degradation. google.com |

Characterization of Potential D-Isomers and Other Stereoisomers of this compound

Valacyclovir is the L-valyl ester of acyclovir, meaning it is a specific stereoisomer. A critical impurity is its enantiomer, D-Valacyclovir, which is formed through racemization of the L-valine moiety during the synthesis process. asianpubs.orgcaymanchem.com

The formation of the D-isomer (often referred to as D-1) has been observed to increase significantly during process scale-up. asianpubs.org Specific processing conditions, such as prolonged heating during the distillation of solvents like dimethylformamide (DMF) at high temperatures (e.g., 85°C), can promote racemization of intermediates like N-Cbz protected valacyclovir. asianpubs.org This leads to an increased percentage of the D-isomer in the final product.

Controlling the level of this stereoisomeric impurity is crucial. This is typically achieved through:

Process Optimization: Minimizing high-temperature steps and prolonged reaction times where racemization is likely to occur.

Purification: Developing specific crystallization procedures to selectively remove the unwanted D-isomer. Studies have shown that solvent systems like an acetonitrile-water combination can be effective in reducing the D-isomer content in the final API from levels as high as 4.2% down to 2.6%. asianpubs.org

| Stereoisomer | Description | Formation Conditions | Control Strategy |

| L-Valacyclovir-d8 | The desired active pharmaceutical ingredient. | N/A | N/A |

| D-Valacyclovir-d8 | The enantiomeric impurity of the desired product. nih.gov | Racemization during synthesis, especially at elevated temperatures. asianpubs.org | Process optimization and purification via crystallization. asianpubs.org |

Analytical Strategies for Purity Control and Impurity Quantitation in Deuterated Batches